N-(2-ethylphenyl)-N'-(3-fluorophenyl)urea
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Overview
Description
N-(2-ethylphenyl)-N’-(3-fluorophenyl)urea is an organic compound with the molecular formula C15H15FN2O It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-N’-(3-fluorophenyl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 3-fluoroaniline. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N-(2-ethylphenyl)-N’-(3-fluorophenyl)urea follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-N’-(3-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Amine derivatives with reduced urea groups.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-ethylphenyl)-N’-(3-fluorophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. It is studied for its interactions with biological targets and its pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-ethylphenyl)-N’-(3-fluorophenyl)urea can be compared with other similar compounds, such as:
- 1-(2-fluorophenyl)-3-(2-ethylphenyl)urea
- 1-(4-ethylphenyl)-3-(2-fluorophenyl)urea
- 1-(2,4-difluorophenyl)-3-(3-ethylphenyl)urea
- 1-(2,5-difluorophenyl)-3-(3-ethylphenyl)urea
These compounds share similar structural features but differ in the position and type of substituents on the aromatic rings. The unique combination of substituents in N-(2-ethylphenyl)-N’-(3-fluorophenyl)urea imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-11-6-3-4-9-14(11)18-15(19)17-13-8-5-7-12(16)10-13/h3-10H,2H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPNPHODCJOAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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